molecular formula C23H21N3O3 B11553762 N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine

N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine

Cat. No.: B11553762
M. Wt: 387.4 g/mol
InChI Key: ITRUQIZYFTVJTD-UHFFFAOYSA-N
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Description

N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[2-(diethylamino)-5-nitrophenyl]methylidene}amine is a complex organic compound that features a dibenzofuran core linked to a nitrophenyl group through a diethylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[2-(diethylamino)-5-nitrophenyl]methylidene}amine typically involves a multi-step process:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives under oxidative conditions.

    Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration of the appropriate aromatic precursor.

    Formation of Diethylamino Bridge: The diethylamino group is introduced through a substitution reaction, often using diethylamine as a reagent.

    Coupling Reaction: The final step involves the coupling of the dibenzofuran core with the nitrophenyl group through a condensation reaction, forming the desired imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or sulfonic acid derivatives are used under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of molecular probes for studying biological systems.

Industry

    Material Science: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-dibenzo[b,d]furan-3-yl-2-(methylsulfanyl)benzamide
  • N-dibenzo[b,d]furan-3-yl-5-nitrofuran-2-carboxamide
  • Bis(dibenzo[b,d]furan-3-yl)amine

Uniqueness

N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[2-(diethylamino)-5-nitrophenyl]methylidene}amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the diethylamino and nitrophenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various scientific research fields.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-(dibenzofuran-3-yliminomethyl)-N,N-diethyl-4-nitroaniline

InChI

InChI=1S/C23H21N3O3/c1-3-25(4-2)21-12-10-18(26(27)28)13-16(21)15-24-17-9-11-20-19-7-5-6-8-22(19)29-23(20)14-17/h5-15H,3-4H2,1-2H3

InChI Key

ITRUQIZYFTVJTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

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